Disodium (ethoxyoxydophosphanyl)formate
Overview
Description
Disodium (ethoxyoxydophosphanyl)formate, also known as 1-ethoxy-1-hydroxyphosphinecarboxylic acid 1-oxide disodium salt, is a chemical compound with the molecular formula C3H5Na2O5P and a molecular weight of 198.02 g/mol . This compound is primarily used as a reference standard in pharmaceutical testing and quality control .
Mechanism of Action
Target of Action
This compound is a useful organic compound for research related to life sciences
Mode of Action
As a phosphonate, it may mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . .
Biochemical Pathways
Phosphonates, including Disodium (ethyl phosphono)formate, are known to be involved in various biochemical pathways. They can inhibit metabolic enzymes, affecting the normal functioning of these pathways . .
Pharmacokinetics
Its water solubility, as predicted by different models, ranges from 340 mg/ml to 12100 mg/ml , which may influence its absorption and distribution in the body.
Result of Action
As a phosphonate, it may inhibit metabolic enzymes, potentially affecting cellular processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (ethoxyoxydophosphanyl)formate involves the reaction of ethyl formate with phosphorus oxychloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Disodium (ethoxyoxydophosphanyl)formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Disodium (ethoxyoxydophosphanyl)formate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Disodium (ethoxyoxydophosphanyl)formate can be compared with other similar compounds such as:
Foscarnet: A related compound used as an antiviral agent.
Phosphonic acid derivatives: Compounds with similar chemical structures and reactivity.
Phosphinecarboxylic acids: Compounds that share similar functional groups and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields .
Properties
IUPAC Name |
disodium;[ethoxy(oxido)phosphoryl]formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P.2Na/c1-2-8-9(6,7)3(4)5;;/h2H2,1H3,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPIQTPOVWZZLI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55920-24-6 | |
Record name | Disodium (ethoxyoxydophosphanyl)formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055920246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DISODIUM (ETHOXYOXYDOPHOSPHANYL)FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90H9GL03I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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